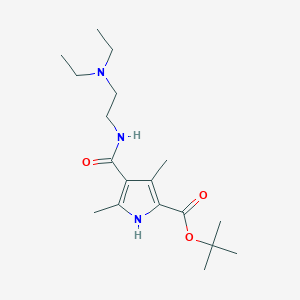

tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound “tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with tert-butyl, dimethylaminoethyl carbamoyl, and carboxylate groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring could contribute to the compound’s stability. The various substituents attached to the ring would influence its reactivity and other properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyrrole ring might undergo electrophilic substitution reactions. The carbamoyl and carboxylate groups could participate in various reactions involving the formation or cleavage of amide or ester bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. The presence of polar groups like the carbamoyl and carboxylate could enhance its solubility in polar solvents .科研应用

Applications in Organic Synthesis and Chemical Analysis

Compounds related to tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, such as ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, have been synthesized and characterized, expanding the range of pyrrole derivatives with potential applications in organic synthesis and chemical analysis. The synthesized compound was characterized using various spectroscopic methods, contributing to the field of organic chemistry by providing new compounds for further study and potential applications in synthesizing biologically active molecules or materials with unique properties (Idhayadhulla et al., 2010).

Intermediate in Biologically Active Compounds Synthesis

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrates the role of tert-butyl pyrrole derivatives as intermediates in the synthesis of biologically active compounds. This particular compound serves as an important intermediate in the synthesis of omisertinib (AZD9291), showcasing the relevance of such pyrrole derivatives in pharmaceutical research and development. The optimized synthesis method reported by Zhao et al. (2017) with a total yield of 81% highlights the efficiency and applicability of these derivatives in synthesizing complex molecules with significant biological activity (Zhao et al., 2017).

Safety And Hazards

未来方向

性质

IUPAC Name |

tert-butyl 4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O3/c1-8-21(9-2)11-10-19-16(22)14-12(3)15(20-13(14)4)17(23)24-18(5,6)7/h20H,8-11H2,1-7H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCXXVYUVOQRQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450252 |

Source

|

| Record name | 4-[[[2-(Diethylamino)ethyl]amino]carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

CAS RN |

590424-04-7 |

Source

|

| Record name | 4-[[[2-(Diethylamino)ethyl]amino]carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)